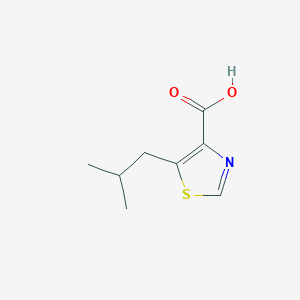

5-Isobutyl-1,3-thiazole-4-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

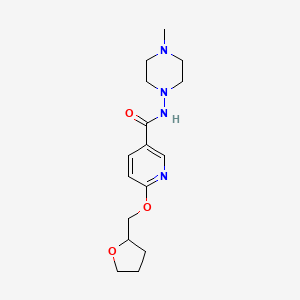

“5-Isobutyl-1,3-thiazole-4-carboxylic acid” is a derivative of thiazole, a heterocyclic organic compound. Thiazoles are five-membered rings containing three carbon atoms, one sulfur atom, and one nitrogen atom . They are members of the azole heterocycles, which also include imidazoles and oxazoles .

Molecular Structure Analysis

The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The aromaticity is estimated by the chemical shift of the ring proton . The calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .Aplicaciones Científicas De Investigación

1. Synthesis of Derivatives and Heterocyclic Compounds

5-Isobutyl-1,3-thiazole-4-carboxylic acid and its derivatives are utilized in synthesizing various heterocyclic compounds. For example, a study by Zelisko et al. (2015) discusses the synthesis of novel thiopyrano[2,3-d][1,3]thiazole derivatives via hetero-Diels–Alder reactions and related tandem processes. These derivatives have potential applications in pharmaceutical and agricultural fields (Zelisko et al., 2015).

2. Biological Activities

Several studies have explored the biological activities of thiazole-4-carboxylic acid derivatives. Fengyun et al. (2015) synthesized novel 2-amino-1,3-thiazole-4-carboxylic acid derivatives, demonstrating significant fungicidal and antivirus activities (Fengyun et al., 2015). Additionally, compounds containing this acid have shown potential in fungi and virus control.

3. Green Chemistry Synthesis Approaches

The synthesis of 4-thiazolidinone-5-carboxylic acid derivatives, closely related to this compound, has been studied using green chemistry protocols. Shaikh et al. (2022) introduced a green protocol for synthesizing these compounds, emphasizing environmentally friendly and cost-effective methods (Shaikh et al., 2022).

4. Stereoselective Synthesis

In another study, Mathieu et al. (2015) focused on the stereoselective synthesis of 4-amino(methyl)-1,3-thiazole-5-carboxylic acids, which are valuable for mimicking protein secondary structures (Mathieu et al., 2015). This synthesis method has potential applications in the design of bioactive molecules.

5. Crystal Structure Studies

Research has also been conducted on the crystal structure of compounds related to this compound. For instance, Wu et al. (2015) analyzed the crystal structure of febuxostat–acetic acid, which includes a similar thiazole carboxylic acid structure (Wu et al., 2015). Such studies are crucial for understanding the physical and chemical properties of these compounds.

Direcciones Futuras

Thiazoles and their derivatives continue to be a subject of interest in medicinal chemistry due to their wide range of biological activities . Future research may focus on the synthesis and characterization of new thiazole derivatives, including “5-Isobutyl-1,3-thiazole-4-carboxylic acid”, and their potential applications in various fields.

Propiedades

IUPAC Name |

5-(2-methylpropyl)-1,3-thiazole-4-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO2S/c1-5(2)3-6-7(8(10)11)9-4-12-6/h4-5H,3H2,1-2H3,(H,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTSGEWXPSPLSGU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1=C(N=CS1)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3,5-dichloro-N-[5-[2-(2,4-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2408453.png)

![N-(1-cyano-1,2-dimethylpropyl)-2-[(1-ethyl-4-oxo-1,4-dihydropyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2408454.png)

![N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-4-chlorobenzamide](/img/structure/B2408455.png)

![2-Ethyl-3-methyl-1-sulfanylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2408459.png)

![2-Methyl-4-[4-(phenoxyacetyl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine](/img/structure/B2408461.png)

![N-[2-(dimethylamino)-2-(thiophen-3-yl)ethyl]-4-fluorobenzene-1-sulfonamide](/img/structure/B2408462.png)